Cas no 827614-70-0 (4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane structure
827614-70-0 structure
Product Name:4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
Número CAS:827614-70-0
MF:C12H14BF3O2
Megavatios:258.044574260712
MDL:MFCD05663885
CID:721077
PubChem ID:2760701
Update Time:2025-05-23

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Propiedades químicas y físicas

Nombre e identificación

    • 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-
    • 3,4,5-Trifluorobenzeneboronicacidpinacolester
    • 3,4,5-Trifluorophenylboronic acid, pinacol ester
    • 2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,2,3-Trifluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 3,4,5-Trifluorophenylboronic Acid Pinacol Ester
    • 3,4,5-trifluorophenylboronic acid,pinacol ester
    • 2-(3,4,5-Trifluorobenzene)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • C12H14BF3O2
    • VFCTUUBAONBDJU-UHFFFAOYSA-N
    • 4,4,5,5-Tetramethyl-2-(3,4,5-triflu
    • 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (ACI)
    • (3,4,5-Trifluorophenyl)boronic acid pinacol ester
    • 827614-70-0
    • EN300-1425759
    • AB22026
    • SCHEMBL6691092
    • DTXSID80375304
    • 4,4,5,5-Tetramethyl-2-(3,4,5-trifluoro-phenyl)-[1,3,2]dioxaborolane
    • DS-14895
    • CS-W000974
    • 3,4,5-Trifluorophenylboronic acid pinacol ester, AldrichCPR
    • T3376
    • MFCD05663885
    • AKOS015960154
    • 3,4,5-TRIFLUOROBENZENEBORONIC ACID PINACOL ESTER
    • SY050650
    • MDL: MFCD05663885
    • Renchi: 1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3
    • Clave inchi: VFCTUUBAONBDJU-UHFFFAOYSA-N
    • Sonrisas: FC1C(F)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1

Atributos calculados

  • Calidad precisa: 258.10400
  • Masa isotópica única: 258.104
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 1
  • Complejidad: 296
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 18.5

Propiedades experimentales

  • Denso: 1.17
  • Punto de ebullición: 285°C at 760 mmHg
  • Punto de inflamación: 126.2°C
  • índice de refracción: 1.4520 to 1.4560
  • PSA: 18.46000
  • Logp: 2.40310

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
021640-1g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 95%
1g
£16.00 2022-02-28
Fluorochem
021640-5g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 95%
5g
£46.00 2022-02-28
Fluorochem
021640-10g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 95%
10g
£83.00 2022-02-28
Fluorochem
021640-25g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 95%
25g
£132.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33610-10g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 95%
10g
¥233.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33610-1g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 95%
1g
¥28.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33610-25g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 95%
25g
¥462.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33610-5g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0
5g
¥356.0 2021-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3376-1g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 98.0%(GC&T)
1g
395.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3376-5g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 98.0%(GC&T)
5g
1720.0CNY 2021-08-03

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel ,  1960399-43-2 Solvents: Mesitylene ;  15 h, 25 °C
Referencia
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
Tian, Ya-Ming; et al, Journal of the American Chemical Society, 2018, 140(50), 17612-17623

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
Referencia
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 24 h, 100 °C
2.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: Cyclohexene ;  24 h, 100 °C
Referencia
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Tetramethylammonium fluoride Solvents: Methylcyclopentane ;  16 h, rt → 80 °C
Referencia
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 16 h, rt
Referencia
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 14 h, rt
Referencia
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  2,2′-Bi-1,3,2-dioxaborolane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ;  2 h, 80 °C; 80 °C → rt
1.2 30 min, rt
Referencia
Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides with the successive use of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol
Takagi, Jun; et al, Tetrahedron Letters, 2013, 54(2), 166-169

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -60 °C
Referencia
Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor
Newby, James A.; et al, Chemistry - A European Journal, 2014, 20(1), 263-271

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 d, rt → 90 °C
Referencia
Spontaneous mirror symmetry breaking and chiral segregation in the achiral ferronematic compound DIO
Yadav, Neelam; et al, Physical Chemistry Chemical Physics, 2023, 25(13), 9083-9091

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium methoxide Catalysts: Titanocene dichloride ;  30 min, 100 °C
1.2 24 h, 100 °C
Referencia
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; et al, Angewandte Chemie, 2021, 60(22), 12298-12303

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Tetramethylammonium fluoride ,  Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ;  15 h, 80 °C
Referencia
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Preparation Products

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